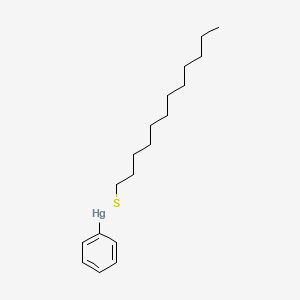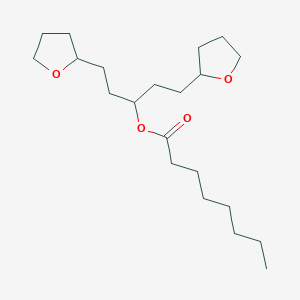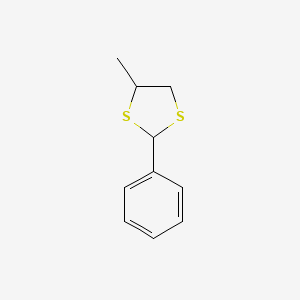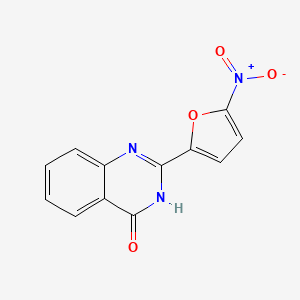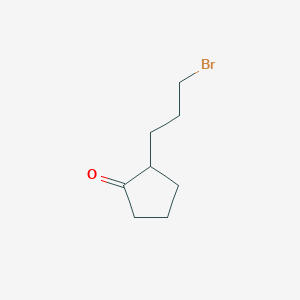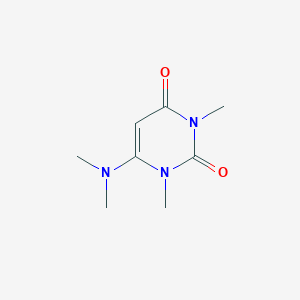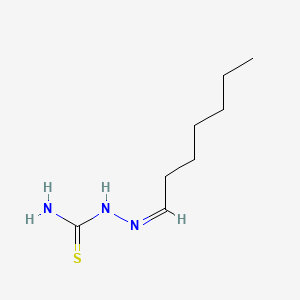
Heptanal, thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptanal, thiosemicarbazone is a derivative of thiosemicarbazone, a class of compounds known for their diverse biological activities. Thiosemicarbazones are synthesized by the reaction of thiosemicarbazide with aldehydes or ketones.
準備方法
Synthetic Routes and Reaction Conditions: Heptanal, thiosemicarbazone is typically synthesized through the condensation reaction between heptanal and thiosemicarbazide. The reaction is carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
Heptanal+Thiosemicarbazide→Heptanal, Thiosemicarbazone+Water
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, scaled up for industrial use. This involves the use of larger reactors, controlled temperatures, and optimized reaction times to ensure high yield and purity .
化学反応の分析
Types of Reactions: Heptanal, thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiosemicarbazone moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
科学的研究の応用
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with metals like palladium and platinum, which are studied for their catalytic properties.
Biology: It exhibits significant antimicrobial activity against a range of bacterial and fungal strains.
Medicine: The compound has shown promising anticancer activity, particularly against breast and lung cancer cell lines.
作用機序
The mechanism by which heptanal, thiosemicarbazone exerts its effects involves several molecular targets and pathways:
類似化合物との比較
Heptanal, thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:
Benzaldehyde thiosemicarbazone: Known for its potent antiviral activity.
Acetone thiosemicarbazone: Exhibits strong antibacterial properties.
Pyridine-2-carboxaldehyde thiosemicarbazone: Noted for its anticancer activity.
Uniqueness: this compound stands out due to its balanced profile of anticancer, antimicrobial, and antiviral activities. Its ability to form stable metal complexes also makes it unique among thiosemicarbazone derivatives .
特性
CAS番号 |
5351-79-1 |
|---|---|
分子式 |
C8H17N3S |
分子量 |
187.31 g/mol |
IUPAC名 |
[(Z)-heptylideneamino]thiourea |
InChI |
InChI=1S/C8H17N3S/c1-2-3-4-5-6-7-10-11-8(9)12/h7H,2-6H2,1H3,(H3,9,11,12)/b10-7- |
InChIキー |
IYQJJMCEAOEWJO-YFHOEESVSA-N |
異性体SMILES |
CCCCCC/C=N\NC(=S)N |
正規SMILES |
CCCCCCC=NNC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


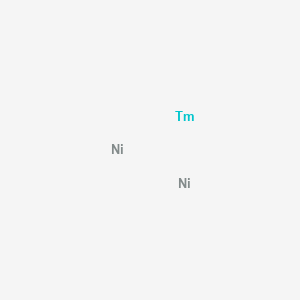
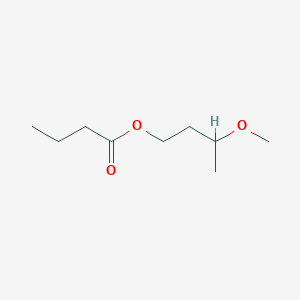

![1-[Bis(2-hydroxyethyl)amino]cyclopentanecarboxylic acid](/img/structure/B14730896.png)



